molecular formula C7H15NO B2829544 3-Methylazepan-3-ol CAS No. 1083216-37-8

3-Methylazepan-3-ol

Cat. No. B2829544
CAS RN: 1083216-37-8
M. Wt: 129.203
InChI Key: PCLHMPWNWSQJIK-UHFFFAOYSA-N
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Description

3-Methylazepan-3-ol, also known as 3-MAO, is a cyclic tertiary amine. It has a molecular formula of C7H15NO and a molecular weight of 129.20 . It is widely studied in various fields of research due to its unique structure and properties.

Scientific Research Applications

Enantiomerically Pure Compounds and Receptor Affinity

Enantiomerically pure 2-methyltetrahydro-3-benzazepin-1-ols have been synthesized and shown to selectively block GluN2B subunit-containing N-Methyl-D-aspartate (NMDA) receptors. These compounds exhibit significant cytoprotective activity, suggesting potential applications in neuroprotection and the modulation of synaptic transmission. The synthesis approach allows for the exploration of stereoisomeric effects on receptor affinity and biological activity, highlighting the importance of stereochemistry in drug design and pharmacological research (Tewes et al., 2015).

Homonucleophilic Substitution Studies

Research into the stereoselective homonucleophilic substitution of 3-O-methyl and 3-O-ethyloxazepam enantiomers has provided insights into the dynamic behavior of these compounds, including temperature-dependent and acid-catalysed racemization. These studies contribute to a deeper understanding of the chemical stability and transformation mechanisms relevant to the pharmacokinetics and metabolic pathways of related compounds (Yang & Lu, 1993).

Novel H3 Receptor Antagonists

GSK189254, a novel histamine H3 receptor antagonist, demonstrates the potential of azepane derivatives for treating cognitive disorders, including Alzheimer's disease. By binding to histamine H3 receptors in the brain and improving cognitive performance in preclinical models, this research underscores the therapeutic value of targeting specific receptor subtypes in neurodegenerative diseases (Medhurst et al., 2007).

Racemization and Stereochemistry

The racemization kinetics of enantiomeric oxazepams and their derivatives have been studied, highlighting the influence of stereochemistry on the pharmacological properties and metabolic stability of these compounds. Understanding the racemization process is crucial for the development of drugs with improved efficacy and reduced side effects (Yang & Lu, 1989).

Safety and Hazards

The safety data sheet for 3-Methylazepan-3-ol indicates that it is a laboratory chemical and is not intended for direct human use . Further safety and hazard information is not explicitly provided in the search results.

properties

IUPAC Name

3-methylazepan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(9)4-2-3-5-8-6-7/h8-9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLHMPWNWSQJIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCNC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylazepan-3-ol

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